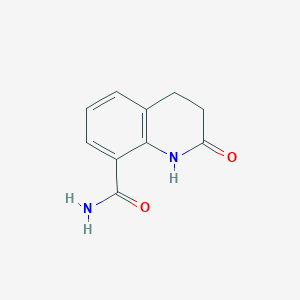![molecular formula C9H12N2OSi B11905275 3-[(Trimethylsilyl)oxy]pyridine-4-carbonitrile CAS No. 91777-73-0](/img/structure/B11905275.png)
3-[(Trimethylsilyl)oxy]pyridine-4-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(Trimethylsilyl)oxy]pyridine-4-carbonitrile is an organic compound that features a pyridine ring substituted with a trimethylsilyloxy group at the 3-position and a cyano group at the 4-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(Trimethylsilyl)oxy]pyridine-4-carbonitrile typically involves the reaction of 3-hydroxypyridine with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction proceeds under mild conditions, usually at room temperature, to yield the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis on a larger scale would likely involve similar reaction conditions with optimization for yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-[(Trimethylsilyl)oxy]pyridine-4-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The trimethylsilyloxy group can be replaced by other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophiles like alkoxides or amines can be used to replace the trimethylsilyloxy group.
Major Products
Oxidation: Pyridine N-oxides.
Reduction: Amino-substituted pyridines.
Substitution: Various substituted pyridines depending on the nucleophile used.
Scientific Research Applications
3-[(Trimethylsilyl)oxy]pyridine-4-carbonitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme mechanisms and as a probe in biochemical assays.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-[(Trimethylsilyl)oxy]pyridine-4-carbonitrile involves its interaction with various molecular targets. The trimethylsilyloxy group can act as a protecting group, allowing selective reactions at other positions on the pyridine ring. The cyano group can participate in nucleophilic addition reactions, making the compound versatile in synthetic chemistry.
Comparison with Similar Compounds
Similar Compounds
3-Hydroxypyridine: Lacks the trimethylsilyloxy group and cyano group.
4-Cyanopyridine: Lacks the trimethylsilyloxy group.
3-[(Trimethylsilyl)oxy]pyridine: Lacks the cyano group.
Uniqueness
3-[(Trimethylsilyl)oxy]pyridine-4-carbonitrile is unique due to the presence of both the trimethylsilyloxy and cyano groups, which confer distinct chemical reactivity and potential for diverse applications in research and industry.
Properties
CAS No. |
91777-73-0 |
|---|---|
Molecular Formula |
C9H12N2OSi |
Molecular Weight |
192.29 g/mol |
IUPAC Name |
3-trimethylsilyloxypyridine-4-carbonitrile |
InChI |
InChI=1S/C9H12N2OSi/c1-13(2,3)12-9-7-11-5-4-8(9)6-10/h4-5,7H,1-3H3 |
InChI Key |
IPCCFNSTMXFLIL-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)OC1=C(C=CN=C1)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




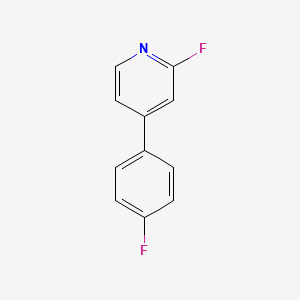
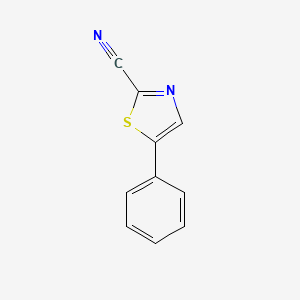
![1-Isopropyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile](/img/structure/B11905217.png)
![3,4-Dichloro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B11905227.png)

![5-Oxaspiro[2.4]heptan-6-imine hydrobromide](/img/structure/B11905242.png)
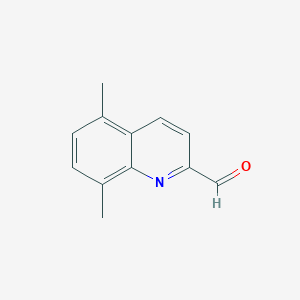

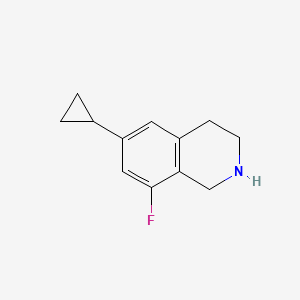
![2,10-Dihydroimidazo[1,2-b]isoquinolin-5(3H)-one](/img/structure/B11905266.png)
![3-(Ethylthio)-6-methylimidazo[1,2-a]pyridine](/img/structure/B11905277.png)
